molecular formula C9H11NO2 B069277 Methyl 1-allyl-1H-pyrrole-2-carboxylate CAS No. 183155-28-4

Methyl 1-allyl-1H-pyrrole-2-carboxylate

Cat. No. B069277
M. Wt: 165.19 g/mol
InChI Key: BZTCAVPQDSWVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-allyl-1H-pyrrole-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MAPC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of Methyl 1-allyl-1H-pyrrole-2-carboxylate is not fully understood, but it has been suggested that it may act as a reactive oxygen species (ROS) scavenger and an antioxidant. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective effects. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Methyl 1-allyl-1H-pyrrole-2-carboxylate has also been shown to protect cells from oxidative stress-induced apoptosis and to promote cell survival.

Advantages And Limitations For Lab Experiments

Methyl 1-allyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields of research. However, there are also some limitations to the use of Methyl 1-allyl-1H-pyrrole-2-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for the research on Methyl 1-allyl-1H-pyrrole-2-carboxylate, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl 1-allyl-1H-pyrrole-2-carboxylate, and to determine its potential for clinical use as a therapeutic agent.
Conclusion:
In conclusion, Methyl 1-allyl-1H-pyrrole-2-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Methyl 1-allyl-1H-pyrrole-2-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-allyl-1H-pyrrole-2-carboxylate and to develop new applications for this compound.

Scientific Research Applications

Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In organic synthesis, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been used as a building block for the synthesis of various bioactive compounds. In materials science, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in the development of functional materials and sensors.

properties

CAS RN

183155-28-4

Product Name

Methyl 1-allyl-1H-pyrrole-2-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 1-prop-2-enylpyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3

InChI Key

BZTCAVPQDSWVKO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CN1CC=C

Canonical SMILES

COC(=O)C1=CC=CN1CC=C

synonyms

1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrrole -2-caboxylate (4.48 g, 35.8 mmol) in tetrahydrofuran (100 ml) were added potassium t-butoxide (4.2 g, 37.4 mmol) and dimethylformamide (20 ml), and the mixture was stirred for 10 minutes at room temperature. To the mixture was added allyl bromide (5.4 g, 44.6 mmol), and the mixture was stirred for 4 hours at room temperature. Thereto was added an aqueous 5% potassium hydrogensulfate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed and the residue was purified with silica gel chromatography (hexane:ethyl acetate=5:1→3:1) to give the subject compound (5.46 g, 92%).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.